alpha-(Bromomethyl)-m-chlorobenzyl 2-ethylhexyl ether
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Overview
Description
Alpha-(Bromomethyl)-m-chlorobenzyl 2-ethylhexyl ether is an organic compound that belongs to the class of ethers It is characterized by the presence of a bromomethyl group, a chlorobenzyl group, and an ethylhexyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(Bromomethyl)-m-chlorobenzyl 2-ethylhexyl ether can be achieved through several methods. One common approach is the Williamson ether synthesis, which involves the reaction of an alkyl halide with an alkoxide. In this case, the bromomethyl-m-chlorobenzyl halide reacts with the 2-ethylhexyl alkoxide under basic conditions to form the desired ether .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of phase transfer catalysts and controlled reaction environments to facilitate the etherification process .
Chemical Reactions Analysis
Types of Reactions
Alpha-(Bromomethyl)-m-chlorobenzyl 2-ethylhexyl ether can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium or potassium alkoxides, and the reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various ethers, while oxidation can produce alcohols or acids.
Scientific Research Applications
Alpha-(Bromomethyl)-m-chlorobenzyl 2-ethylhexyl ether has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and as a probe in molecular biology experiments.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of alpha-(Bromomethyl)-m-chlorobenzyl 2-ethylhexyl ether involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the ether moiety can influence the compound’s solubility and distribution within biological systems. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Ethylhexanol: A related compound used as a precursor in the synthesis of various ethers and esters.
Di-(2-ethylhexyl) phthalate: A plasticizer with similar structural features but different applications.
Ethylene glycol 2-ethylhexyl ether: Another ether with applications in coatings and industrial processes.
Uniqueness
Alpha-(Bromomethyl)-m-chlorobenzyl 2-ethylhexyl ether is unique due to the presence of both bromomethyl and chlorobenzyl groups, which confer distinct reactivity and potential for diverse applications. Its combination of functional groups allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts .
Properties
CAS No. |
21270-02-0 |
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Molecular Formula |
C16H24BrClO |
Molecular Weight |
347.7 g/mol |
IUPAC Name |
1-[2-bromo-1-(2-ethylhexoxy)ethyl]-3-chlorobenzene |
InChI |
InChI=1S/C16H24BrClO/c1-3-5-7-13(4-2)12-19-16(11-17)14-8-6-9-15(18)10-14/h6,8-10,13,16H,3-5,7,11-12H2,1-2H3 |
InChI Key |
PGANQLHZZXCHNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(CBr)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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